molecular formula C23H25NO2 B14415668 Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- CAS No. 85805-19-2

Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl-

Cat. No.: B14415668
CAS No.: 85805-19-2
M. Wt: 347.4 g/mol
InChI Key: RMAMATQBKMHVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- is a complex organic compound with a unique structure that includes a benzenemethanol core and a 2-hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- typically involves multiple steps. One common method includes the reaction of benzenemethanol with 2-hydroxypropylamine under controlled conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is designed to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography, are employed to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol: A simpler analog with a similar core structure but lacking the 2-hydroxypropyl group.

    2-Hydroxypropylamine: Shares the 2-hydroxypropyl group but lacks the benzenemethanol core.

    Diphenylmethanol: Contains the diphenyl group but differs in other structural aspects.

Uniqueness

What sets Benzenemethanol, 2-((2-hydroxypropyl)methylamino)-alpha,alpha-diphenyl- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

85805-19-2

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

1-[2-[hydroxy(diphenyl)methyl]-N-methylanilino]propan-2-ol

InChI

InChI=1S/C23H25NO2/c1-18(25)17-24(2)22-16-10-9-15-21(22)23(26,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,25-26H,17H2,1-2H3

InChI Key

RMAMATQBKMHVTR-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.